molecular formula C4H4F2N2O B3025199 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1339647-15-2

3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3025199
CAS No.: 1339647-15-2
M. Wt: 134.08 g/mol
InChI Key: BRTDWFLTRQNDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (Molecular Formula: C4H4F2N2O ) is a key chemical intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical and life sciences research. This dihydropyrazolone scaffold is characterized by a reactive difluoromethyl group, which can significantly influence the electronic properties and metabolic stability of derived molecules . Its primary research value lies as a precursor in the design and development of potential antimicrobial and anticancer agents. Recent studies demonstrate its incorporation into more complex structures, such as 1,3,4-oxadiazole hybrids, which have shown promising in vitro antibacterial activity comparable to established antibiotics like chloramphenicol against strains including E. coli and P. aeruginosa . The difluoromethyl pyrazole core is a privileged structure in medicinal chemistry due to its ability to participate in key interactions with biological targets . The compound serves as a critical synthon in multi-step synthetic routes, including the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates, which are valuable scaffolds for further functionalization . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(9)8-7-2/h4H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTDWFLTRQNDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoromethylated precursors with hydrazine derivatives under controlled conditions. For example, difluoroacetoacetic acid esters can be treated with hydrazine to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is investigated for its potential as a pharmacophore . Its ability to interact with biological targets makes it valuable in drug design. The compound has shown promise as an inhibitor of succinate dehydrogenase (SDH) , affecting the citric acid cycle and electron transport chain, which are crucial for cellular respiration.

Biological Studies

The compound's interactions with enzymes and receptors have been extensively studied. Notably:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, modulating their activity and influencing metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for agricultural applications against microbial resistance.

Industrial Applications

This compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications. Its unique properties facilitate the development of agrochemicals and other industrial products.

Case Study 1: Drug Development

In a recent study exploring novel inhibitors for SDH, researchers synthesized this compound and evaluated its binding affinity using molecular docking techniques. The results indicated that the compound effectively binds to the active site of SDH, demonstrating potential for therapeutic applications in metabolic disorders.

Case Study 2: Agricultural Applications

Another study investigated the antimicrobial properties of this compound against common plant pathogens. The compound exhibited significant inhibitory effects on bacterial growth in vitro, suggesting its utility as an agricultural agent to combat microbial resistance.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of substituent positions and functional groups reveals critical differences in reactivity and bioactivity:

Compound Substituents Key Structural Features Reference
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Difluoromethyl (3-position), ketone (5-position) Enhanced lipophilicity due to CF₂ group; potential for hydrogen bonding via ketone moiety
BAPP (4-{3-[(3,5-dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one) Chlorinated benzylidene group, dihydro-pyrazolone core Acts downstream of salicylic acid (SA) biosynthesis in SAR pathways; structural complexity enhances target specificity
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one 3,4-Difluorophenyl hydrazone, methyl group (3-position) Exhibits anti-inflammatory (IC₅₀ = 12.3 µM) and antibacterial activity (MIC = 25 µg/mL against S. aureus)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Trifluoromethyl (3-position), methoxy groups (4,5-positions) Trifluoromethyl enhances electron-withdrawing effects; methoxy groups improve solubility
5-(Trifluoromethyl)-1-(3,4-difluorophenyl)-4-((1,4-diphenyl-1H-pyrazol-3-yl)methylene)-1H-pyrazol-5(4H)-one Multifluorinated phenyl and pyrazole groups High fluorination contributes to thermal stability and antimicrobial potency (MIC = 10 µg/mL for E. coli)

Key Observations:

  • Fluorination Impact: Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups improve metabolic stability but differ in steric bulk and electronic effects.
  • Substituent Position: The 3-position substituent (e.g., CF₂H vs. CF₃) significantly influences bioactivity. For example, hydrazone derivatives with fluorinated aryl groups (e.g., ) show superior anti-inflammatory activity compared to non-fluorinated analogs .

Biological Activity

3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₂N₄O. This structure includes a pyrazolone core that is substituted with a difluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The presence of multiple functional groups allows for diverse pharmacological properties.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi. Notably, one derivative exhibited higher antifungal activity than the standard drug boscalid .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. In one investigation, various pyrazole compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives displayed cytotoxic effects and could enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic interactions .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. A specific compound from this class demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound derivatives are often attributed to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have suggested that these compounds can effectively bind to enzymes or receptors involved in disease processes, enhancing their therapeutic efficacy .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals how variations in functional groups can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-oneContains aminopyridine and difluoromethyl groupsEnhanced binding affinity due to specific interactions
1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-oneContains a methyl group instead of difluoromethylLacks enhanced reactivity from difluoromethyl
1-(2-Aminopyridin-4-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-oneVariation in aminopyridine positionDifferent electronic properties due to positional change

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Antifungal Activity Study : A series of novel pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. The study utilized in vitro mycelia growth inhibition assays to evaluate the effectiveness of these compounds .
  • Breast Cancer Research : Pyrazole compounds were tested in vitro against breast cancer cell lines to assess their cytotoxicity and potential synergistic effects with doxorubicin. Results showed that certain derivatives could significantly enhance the therapeutic effect compared to doxorubicin alone .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl 4,4-difluoroacetoacetate with substituted hydrazines. Key variables include:

  • Solvent choice : Toluene is commonly used due to its inertness and ability to stabilize intermediates .
  • Temperature : Reactions are heated at 100°C for 2 hours to ensure complete cyclization .
  • Purification : Trituration with methyl tert-butyl ether/heptane (1:1 ratio) yields a 51% pure product as an orange powder .
    Alternative routes using ethanol as a solvent under reflux (e.g., for similar pyrazolones) may require adjustments in stoichiometry to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are critical for confirming the presence of the difluoromethyl group and dihydropyrazole ring protons. For example, the CF2_2H group shows characteristic splitting patterns in 19^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray Diffraction : Single-crystal X-ray studies (using SHELX or ORTEP) resolve bond lengths and angles, particularly for ambiguous stereochemistry .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be utilized to resolve ambiguities in the molecular structure of derivatives?

Methodological Answer:

  • Data Collection : High-resolution crystallographic data (e.g., 0.056 R-factor) are collected using synchrotron sources or low-temperature detectors to reduce thermal motion errors .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, SHELX’s constraint algorithms resolve disordered fluorine atoms in CF2_2 groups .
  • Validation : ORTEP-III generates thermal ellipsoid plots to visualize electron density outliers, ensuring accurate bond angle assignments (e.g., dihedral angles in the pyrazole ring) .

Q. What strategies are recommended for analyzing contradictory bioactivity data in different studies on pyrazol-5-one derivatives?

Methodological Answer:

  • Assay Standardization : Use a common positive control (e.g., fluoxapiprolin, a fungicide with a difluoromethyl pyrazole core) to normalize bioactivity measurements across labs .
  • Substituent Effects : Compare the bioactivity of 3-(difluoromethyl) derivatives with trifluoromethyl or chlorophenyl analogs to isolate electronic vs. steric contributions .
  • Statistical Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with IC50_{50} values, resolving outliers due to solvent polarity or assay conditions .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carbonyl carbon in the pyrazolone ring) .
  • Reactivity Prediction : Use Fukui indices to map nucleophilic attack susceptibility. For example, the C=O group’s f^- value predicts reactivity toward hydrazines .
  • Solvent Modeling : COSMO-RS simulations in toluene or ethanol validate experimental solubility trends, aiding in solvent selection for reactions .

Q. What experimental design principles mitigate side reactions during functionalization of the pyrazol-5-one core?

Methodological Answer:

  • Protecting Groups : Temporarily block the NH group with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation during C-3 substitution .
  • Catalysis : Copper(I) iodide with DMEDA ligand enables Ullman-type coupling for aryl group introduction, minimizing dehalogenation by-products .
  • By-Product Analysis : LC-MS monitoring identifies intermediates (e.g., enol tautomers), allowing real-time adjustment of pH or temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrazol-5-one syntheses?

Methodological Answer:

  • Reaction Stoichiometry : Ensure hydrazine:ketoester ratios are >1:1 to avoid incomplete cyclization. reports 51% yield with N-methylhydrazine, while higher yields (e.g., 65–70%) may require excess hydrazine .
  • Workup Optimization : Replace rotary evaporation with freeze-drying to prevent thermal degradation of the product .
  • Purity Metrics : Compare melting points and HPLC retention times across studies to identify impurities (e.g., unreacted starting material) .

Q. Why do NMR spectra of 3-(difluoromethyl) derivatives vary between studies, and how can these inconsistencies be resolved?

Methodological Answer:

  • Tautomeric Equilibria : The pyrazol-5-one ring exists in keto-enol equilibrium, causing proton chemical shift variability. Use DMSO-d6_6 to stabilize the keto form and reduce signal splitting .
  • Solvent Effects : Deuterated chloroform vs. acetone alters fluorine coupling patterns. Reference internal standards (e.g., CFCl3_3) for 19^{19}F NMR calibration .
  • Dynamic NMR : Variable-temperature NMR (e.g., –40°C to 25°C) slows tautomer interconversion, simplifying peak assignment .

Advanced Structural Analysis

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

  • Disorder in CF2_2 Groups : Use SHELXL’s PART instruction to model fluorine atom disorder, refining occupancy factors to >90% certainty .
  • Hydrogen Bonding : Identify short contacts (e.g., O–H···N interactions) with PLATON to validate packing motifs .
  • Twinned Crystals : Apply the HKLF 5 keyword in SHELXL to deconvolute overlapping reflections in twinned datasets .

Q. How do substituents at the N-1 position influence the electronic structure of the pyrazol-5-one ring?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : N-Methyl substitution (as in ) reduces ring aromaticity, increasing electrophilicity at C-4. Confirm via NBO analysis in Gaussian .
  • X-ray Charge Density Maps : Plot electrostatic potential surfaces to visualize electron-deficient regions, guiding regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.